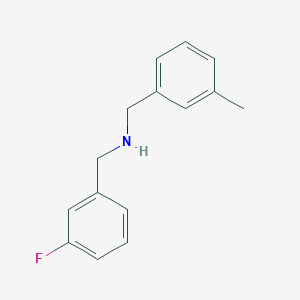

N-(3-Fluorobenzyl)-3-methylbenzylamine

Description

Significance of Benzylamine (B48309) Derivatives in Organic Synthesis and Coordination Chemistry

Benzylamine and its derivatives are a cornerstone class of compounds in modern chemistry. In organic synthesis, they serve as versatile precursors and intermediates. The benzyl (B1604629) group is often employed as a protecting group for amines because it can be easily removed under mild conditions through catalytic hydrogenolysis. Furthermore, benzylamines are fundamental building blocks for the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. Methods for their synthesis are well-established and diverse, ranging from the reductive amination of benzaldehyde (B42025) to the reaction of benzyl halides with ammonia (B1221849) or amines. google.com

In the realm of coordination chemistry, benzylamine derivatives function as effective ligands for a variety of metal ions. The nitrogen atom's lone pair of electrons allows it to act as a Lewis base, donating electron density to a metal center to form a coordination complex. The substituents on the aromatic rings of the benzyl groups can significantly influence the electronic and steric properties of the ligand, thereby tuning the stability, reactivity, and catalytic activity of the resulting metal complex. These complexes are subjects of research for applications in catalysis, materials science, and as models for biological systems. The ability to easily modify the benzylamine structure allows for the fine-tuning of a ligand's properties for specific applications. mdpi.com

Scope and Relevance of Academic Inquiry into N-(3-Fluorobenzyl)-3-methylbenzylamine

While dedicated research on N-(3-Fluorobenzyl)-3-methylbenzylamine is not widespread, the compound holds considerable academic relevance due to its specific structural features. The incorporation of a fluorine atom is a common strategy in medicinal chemistry to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The 3-fluorobenzyl motif, for instance, is found in various bioactive compounds and pharmaceutical intermediates. nih.govchemimpex.com

Overview of Key Research Areas Pertaining to N-(3-Fluorobenzyl)-3-methylbenzylamine

Given the properties of related benzylamine derivatives, several key research areas can be proposed for N-(3-Fluorobenzyl)-3-methylbenzylamine.

Synthesis and Structural Analysis: A primary area of research would be the development of an efficient and selective synthesis route. A plausible method is the reductive amination involving 3-fluorobenzaldehyde (B1666160) and 3-methylbenzylamine (B90883), or alternatively, 3-methylbenzaldehyde (B113406) and 3-fluorobenzylamine (B89504). Following synthesis, detailed characterization using techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction would provide fundamental data on its molecular structure and conformation.

Coordination Chemistry: A significant avenue of investigation would be its use as a ligand in coordination chemistry. Research could explore the formation of complexes with various transition metals (e.g., palladium, copper, platinum). Studies would likely focus on how the asymmetric electronic nature of the two benzyl groups affects the coordination geometry and the stability of the metal-ligand bond. The resulting complexes could be screened for catalytic activity in reactions such as cross-coupling or hydrogenation.

Applications as a Synthetic Intermediate: The compound could also be explored as an intermediate for the synthesis of more complex molecular architectures. The presence of the fluorine atom makes it a valuable precursor for creating molecules for evaluation in medicinal chemistry or materials science, where fluorine substitution is often used to enhance performance and stability. nih.gov

Table 1: Calculated Physicochemical Properties of N-(3-Fluorobenzyl)-3-methylbenzylamine

| Property | Value |

|---|---|

| Molecular Formula | C15H16FN |

| Molecular Weight | 229.29 g/mol |

| IUPAC Name | N-(3-fluorobenzyl)-1-(3-methylphenyl)methanamine |

| CAS Number | 1042542-44-8 |

Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluorophenyl)-N-[(3-methylphenyl)methyl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN/c1-12-4-2-5-13(8-12)10-17-11-14-6-3-7-15(16)9-14/h2-9,17H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNDAHDOJRSPFIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNCC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for N 3 Fluorobenzyl 3 Methylbenzylamine and Its Analogues

Direct Synthesis Routes for N-(3-Fluorobenzyl)-3-methylbenzylamine

The direct formation of the C-N bond in N-(3-Fluorobenzyl)-3-methylbenzylamine can be efficiently achieved through several established synthetic methodologies. The most prominent among these are reductive amination and transition-metal-catalyzed coupling reactions, which offer versatility and control over the reaction conditions.

Reductive amination stands as a cornerstone of amine synthesis, valued for its operational simplicity and the wide availability of starting materials. This one-pot procedure involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine. For the synthesis of N-(3-Fluorobenzyl)-3-methylbenzylamine, two primary precursor combinations are viable:

Route A: The reaction of 3-fluorobenzaldehyde (B1666160) with 3-methylbenzylamine (B90883).

Route B: The reaction of 3-methylbenzaldehyde (B113406) with 3-fluorobenzylamine (B89504).

The choice of reducing agent is critical for the success of the reaction. Mild reducing agents are preferred as they selectively reduce the iminium ion without affecting the initial carbonyl compound. Common reagents include sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (STAB), and systems like titanium(IV) ethoxide/sodium borohydride (Ti(OEt)₄/NaBH₄), which has been shown to be effective in the one-pot condensation-reduction of ketones with amines. nih.govresearchgate.net The formation of the imine intermediate is often catalyzed by acid, and measures may be taken to remove the water byproduct to drive the equilibrium towards imine formation. researchgate.net

Interactive Data Table: Reductive Amination Conditions for Benzylamine (B48309) Synthesis

| Precursor 1 | Precursor 2 | Reducing System | Solvent | Temperature (°C) | Yield (%) | Reference |

| Ketone-amino acid | (S)-α-methylbenzylamine | Ti(OEt)₄/NaBH₄ | THF | Room Temp | 85 | nih.govresearchgate.net |

| Aldehyde | Primary Amine | NaBH(OAc)₃ | Dichloromethane | Room Temp | 70-95 | General |

| Ketone | Benzylamine | H₂/Pd-C | Ethanol | 25-50 | 60-90 | General |

| Aldehyde | Benzylamine | Benzylamine-Borane | Methanol (B129727) | Room Temp | >90 | researchgate.net |

Transition-metal-catalyzed cross-coupling reactions provide a powerful alternative for the synthesis of N-aryl and N-benzyl amines. These methods typically involve the reaction of an amine with a halide or pseudohalide precursor, catalyzed by a palladium, nickel, or copper complex. For the synthesis of N-(3-Fluorobenzyl)-3-methylbenzylamine, a plausible route would be the N-alkylation of 3-methylbenzylamine with a 3-fluorobenzyl halide, such as 3-fluorobenzyl bromide.

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are highly effective for C-N bond formation, though they are more commonly applied to aryl halides. Nickel-catalyzed cross-couplings are also emerging as a robust method for constructing C(sp²)–C(sp³) bonds, providing access to chiral benzylamines. nih.gov Furthermore, Suzuki-type coupling reactions have been adapted for the benzylation of amines, reacting 3-(chloromethyl)coumarins with arylboronic acids, which suggests the feasibility of coupling benzyl (B1604629) halides with appropriate amine precursors. koreascience.krresearchgate.net

Interactive Data Table: Catalyst Systems for C-N Coupling Reactions

| Halide Precursor | Amine Precursor | Catalyst System | Ligand | Base | Solvent | Yield (%) | Reference |

| Aryl Bromide | N-Heterocycle | NiBr₂·diglyme / Ir-photocatalyst | Bi-oxazoline (BiOX) | Cs₂CO₃ | DMF | 80 | nih.gov |

| 3-(Chloromethyl)coumarin | - | Pd(OAc)₂ | - | Na₂CO₃ | Methanol | 94 | koreascience.kr |

| Allylic Carbonate | Primary Alkyl Amine | Iridium catalyst | DFO | - | - | High | researchgate.net |

| Aryl Halide | Amine | CuI | - | K₂CO₃ | DMSO | 75-90 | General |

Synthesis of N-(3-Fluorobenzyl)-3-methylbenzylamine as a Ligand Precursor

The utility of benzylamine derivatives extends to coordination chemistry, where they can serve as N-donor ligands in the formation of metal complexes. The nitrogen lone pair in N-(3-Fluorobenzyl)-3-methylbenzylamine is available for coordination to a metal center, and the benzyl groups can be modified to tune the steric and electronic properties of the resulting complex.

Iridium(III) complexes are of significant interest due to their applications in catalysis, organic light-emitting diodes (OLEDs), and as therapeutic agents. nih.gov The synthesis of such complexes often involves the reaction of an iridium precursor, typically [IrCl₃·nH₂O] or a cyclometalated iridium(III) dimer like [Ir(C^N)₂Cl]₂, with the desired ligand.

To prepare an Iridium(III) complex with N-(3-Fluorobenzyl)-3-methylbenzylamine, the amine would be reacted with an appropriate iridium starting material. For instance, the reaction with a cyclometalated dimer in a suitable solvent, often with heating, would lead to the substitution of the bridging chloride ligands to form a mononuclear complex. The resulting complex could have the general formula [Ir(C^N)₂(N-N)][PF₆], where N-N represents the bidentate N-(3-Fluorobenzyl)-3-methylbenzylamine ligand, although it is more likely to act as a monodentate ligand unless further modified. hhu.dersc.org The synthesis of non-cyclometalated complexes of the type fac-[Ir(N-anbi)(N^N)Cl₃] has also been reported, where a benzimidazole-based amine acts as a monodentate ligand. nih.gov

Interactive Data Table: Synthesis of Iridium(III) Complexes with Amine Ligands

| Iridium Precursor | Ligand Type | Ancillary Ligand | Solvent | Conditions | Complex Type | Reference |

| [Ir(ppy)₂Cl]₂ | Benzimidazole-based | - | CH₂Cl₂/MeOH | Reflux | [Ir(C^N)₂(N^N)][PF₆] | hhu.dersc.org |

| IrCl₃·nH₂O | Anthracene-decorated benzimidazole | 2,2'-bipyridine | 1,2-dichloroethane | Reflux | fac-[Ir(N-anbi)(N^N)Cl₃] | nih.gov |

| [Ir(ppy)₂Cl]₂ | Guanidinium-functionalized | - | Dichloromethane/Methanol | - | Cyclometalated Ir(III) | nih.gov |

| [Ir(bzq)₂Cl]₂ | FTTP | - | Dichloromethane/Methanol | - | Cyclometalated Ir(III) | nih.gov |

Green Chemistry Principles in the Synthesis of N-(3-Fluorobenzyl)-3-methylbenzylamine

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of increasing importance for environmental and economic sustainability. The synthesis of N-(3-Fluorobenzyl)-3-methylbenzylamine can be evaluated using green metrics to identify more sustainable routes. walisongo.ac.id

Key principles of green chemistry relevant to this synthesis include:

Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. Reductive amination, which ideally produces only water as a byproduct, can have a high atom economy.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. The use of catalytic amounts of acid in reductive amination or transition metals in coupling reactions aligns with this principle. walisongo.ac.id Biocatalysis represents a particularly green option for selective transformations. mdpi.com

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives like water, ethanol, or ionic liquids. mdpi.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis can often reduce reaction times and energy input. mdpi.com

Comparing the direct synthesis routes, reductive amination is often considered greener than coupling reactions that may use heavy metal catalysts and organic solvents. However, recent advances in catalysis are leading to more environmentally benign coupling processes. A boric acid-catalyzed condensation of carboxylic acids and amines has been highlighted as a particularly green method for amide bond formation, suggesting potential for analogous C-N bond forming reactions. walisongo.ac.id

Interactive Data Table: Green Chemistry Metric Comparison for Amine Synthesis Routes

| Synthetic Route | Key Green Principle | Advantages | Disadvantages | Reference |

| Reductive Amination | High Atom Economy, Catalysis | Water as primary byproduct, can be catalytic. | May require stoichiometric reducing agents. | walisongo.ac.id |

| Coupling Reactions | Catalysis | High efficiency and selectivity. | Often requires metal catalysts, organic solvents, and bases. | nih.govkoreascience.kr |

| Boric Acid Catalysis | Green Catalyst | Low toxicity catalyst, water byproduct. | Requires high temperatures and prolonged reaction times. | walisongo.ac.id |

| Biocatalysis | Renewable Feedstocks, Selectivity | High selectivity, mild conditions. | Limited substrate scope, enzyme stability. | mdpi.com |

Stereoselective Synthesis Considerations for Related Chiral Benzylamine Derivatives

The synthesis of chiral amines is of paramount importance, as the biological activity of many pharmaceuticals is dependent on a single enantiomer. While N-(3-Fluorobenzyl)-3-methylbenzylamine itself is achiral, the methodologies for its synthesis are directly applicable to the preparation of chiral analogues where a stereocenter is present at the benzylic position. The development of stereoselective methods for the synthesis of α-aryl amines is an active area of research. researchgate.netbris.ac.uk

Strategies for achieving stereoselectivity in the synthesis of chiral benzylamine derivatives include:

Asymmetric Reductive Amination: This can be achieved by using a chiral auxiliary, such as (S)-α-methylbenzylamine, which directs the stereochemical outcome of the reduction step. nih.govresearchgate.net The auxiliary can then be removed in a subsequent step. google.com

Catalytic Asymmetric Synthesis: The use of chiral catalysts is a more elegant and atom-economical approach. This includes:

Transition-Metal Catalysis: Chiral ligands coordinated to metals like palladium, iridium, or nickel can induce high levels of enantioselectivity in coupling and addition reactions. nih.govresearchgate.netnih.gov

Organocatalysis: Chiral small molecules, such as those derived from BINOL or amino acids, can catalyze the asymmetric addition of nucleophiles to imines. researchgate.net

Enantioselective Lithiation: The use of chiral lithium amide bases can facilitate the enantioselective deprotonation of benzylamines, followed by intramolecular arylation to form chiral diarylmethylamines. bris.ac.uk

These methods allow for the synthesis of benzylic alcohol derivatives and other chiral amines with high diastereomeric and enantiomeric excesses, often exceeding 99% ee. nih.gov

Interactive Data Table: Stereoselective Synthesis of Chiral Benzylamine Derivatives

| Method | Catalyst/Auxiliary | Substrate Type | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |

| Asymmetric α-Arylation | Chiral Lithium Amide | N-benzyl-N-isopropyl ureas | >99% | - | bris.ac.uk |

| Pd/Cu Co-catalyzed Substitution | Pd/Cu with Chiral Ligands | Benzyl geminal dicarboxylate | >99% | >20:1 | nih.gov |

| Asymmetric Reductive Amination | (S)-α-methylbenzylamine | Ketone-amino acid | - | 86:14 | nih.govresearchgate.net |

| Ni/Photoredox Dual Catalysis | Ni with BiOX Ligand | α-N-heterocyclic trifluoroborates | 97% | - | nih.gov |

Enzymatic Catalysis in Chiral Amine Synthesis

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, offering high enantioselectivity and mild reaction conditions. google.comresearchgate.net Enzymes, particularly transaminases, have been extensively studied and engineered for the production of optically pure amines. diva-portal.orgrsc.orgnih.gov

Transaminases (TAs) catalyze the transfer of an amino group from a donor molecule, such as isopropylamine (B41738) or an amino acid, to a carbonyl acceptor. rsc.org For the synthesis of a secondary amine like N-(3-Fluorobenzyl)-3-methylbenzylamine, a common strategy involves the reductive amination of a ketone or aldehyde. While most wild-type transaminases produce primary amines, engineered variants and other enzyme classes like amine dehydrogenases (AmDHs) and imine reductases (IREDs) have expanded the scope to include secondary and tertiary amines. google.comdiva-portal.org

A plausible enzymatic route to N-(3-Fluorobenzyl)-3-methylbenzylamine would involve the reductive amination of 3-methylbenzaldehyde with 3-fluorobenzylamine or the reductive amination of 3-fluorobenzaldehyde with 3-methylbenzylamine. The key challenge lies in finding or engineering an enzyme with high activity and selectivity for these non-natural substrates.

Recent research has demonstrated the successful synthesis of a variety of substituted benzylamines using engineered transaminases. For instance, a putrescine transaminase from Pseudomonas putida (Pp-SpuC) has shown broad substrate tolerance, mediating the synthesis of various benzylamine derivatives. researchgate.net This suggests the potential for applying similar enzymes to the synthesis of N-(3-Fluorobenzyl)-3-methylbenzylamine.

| Enzyme Type | Substrates | Product | Key Findings | Reference |

|---|---|---|---|---|

| ω-Transaminase (ω-TA) | Prochiral ketones, various amine donors | Chiral primary amines | Engineered ω-TAs show broad substrate scope and high enantioselectivity. Equilibrium displacement is crucial for high yields. | diva-portal.org |

| Amine Dehydrogenase (AmDH) | Ketones, ammonia (B1221849) | Chiral primary amines | Engineered from amino acid dehydrogenases, they use ammonia as the nitrogen source, avoiding the use of amine donors. | diva-portal.org |

| Putrescine Transaminase (Pp-SpuC) | Aromatic aldehydes and ketones, isopropylamine/cadaverine | Substituted benzylamines | Demonstrates broad substrate tolerance for various substituted aromatic carbonyls. | researchgate.net |

| Imine Reductase (IRED) | Imines | Chiral secondary amines | NAD(P)H-dependent enzymes that enantioselectively reduce pre-formed imines. | diva-portal.org |

Diastereoselective Approaches in Related Benzylamines

Diastereoselective synthesis provides an alternative and powerful strategy for controlling stereochemistry, often employing chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, after which it can be removed. wikipedia.org

For the synthesis of chiral N-substituted benzylamines, α-methylbenzylamine is a commonly used chiral auxiliary. nih.gov A general approach would involve the condensation of a prochiral aldehyde (e.g., 3-methylbenzaldehyde) with a chiral amine auxiliary (e.g., (R)- or (S)-3-fluorobenzylamine, if it were chiral, or more practically, a chiral benzylamine like (R)- or (S)-α-methylbenzylamine) to form a chiral imine. Subsequent diastereoselective reduction of this imine, followed by removal of the auxiliary group, would yield the desired enantiomer of the secondary amine.

A recent study on the synthesis of Ritlecitinib employed (S)-α-methylbenzylamine as a chiral auxiliary in an asymmetric reductive amination. nih.gov The one-pot condensation of a ketone with the chiral auxiliary followed by reduction with a titanium(IV) ethoxide/sodium borohydride system afforded the desired product with a high diastereomeric ratio (86:14). nih.gov This highlights the effectiveness of this strategy in establishing a chiral center.

Another diastereoselective method involves the addition of organometallic reagents to chiral N-sulfinylimines, pioneered by Ellman. The tert-butanesulfinyl group acts as a potent chiral directing group. The synthesis would start with the condensation of an aldehyde (e.g., 3-methylbenzaldehyde) with enantiopure tert-butanesulfinamide to form a chiral N-sulfinylimine. The diastereoselective addition of a Grignard or organolithium reagent (e.g., 3-fluorobenzylmagnesium bromide) to this imine, followed by acidic removal of the sulfinyl group, would provide the chiral secondary amine.

| Method | Key Reagents | Intermediate | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Chiral Auxiliary-Directed Reduction | Chiral α-methylbenzylamine, reducing agent (e.g., NaBH4, H2/Pd-C) | Chiral imine | Chiral secondary benzylamines | High diastereoselectivity achievable; auxiliary is removable. | nih.gov |

| Addition to Chiral N-Sulfinylimines | (R)- or (S)-tert-butanesulfinamide, organometallic reagent (e.g., Grignard) | Chiral N-sulfinylimine | Chiral primary or secondary amines | Broad scope for both the imine and the nucleophile; high diastereoselectivity. | wikipedia.org |

| Copper-Catalyzed Aza-Friedel-Crafts | Chiral copper(II)-bis(oxazoline) catalyst, N-sulfonyl aldimines, phenols | - | Chiral secondary benzylamines | Excellent enantioselectivities (up to 99% ee) for the synthesis of benzylamines with an adjacent stereocenter. | nih.gov |

Chemical Reactivity and Derivatization of N 3 Fluorobenzyl 3 Methylbenzylamine

Reaction Mechanisms Involving the Secondary Amine Functionality

The secondary amine in N-(3-Fluorobenzyl)-3-methylbenzylamine is a key functional group that governs its reactivity. The nitrogen atom can act as a nucleophile, participating in reactions such as alkylation, acylation, and addition to carbonyl compounds. The general reactivity is influenced by the steric hindrance imposed by the two benzyl (B1604629) groups and the electronic effects of the fluorine and methyl substituents on the aromatic rings.

In nucleophilic substitution reactions, the nitrogen atom can attack an electrophilic carbon, leading to the formation of a new carbon-nitrogen bond. For instance, in the presence of a suitable base, it can be readily alkylated or acylated to form tertiary amines or amides, respectively.

The amine can also undergo oxidation. Metal-free oxidative coupling of benzylamines to imines can be promoted by organocatalysts in an oxygen atmosphere. acs.org A plausible mechanism involves the formation of a salt with the catalyst, which is then oxidized to generate a radical species, leading to the formation of an imine. acs.org

Complex Formation and Coordination Chemistry with Transition Metals

The lone pair of electrons on the nitrogen atom of N-(3-Fluorobenzyl)-3-methylbenzylamine allows it to act as a ligand in coordination complexes with various transition metals. The nature of the resulting complex is dependent on the metal center, the reaction conditions, and the presence of other coordinating ligands.

Half-sandwich iridium(III) complexes are a class of organometallic compounds that have garnered significant interest due to their catalytic and biological activities. acs.orgnih.gov A plausible synthetic route to a half-sandwich iridium(III) complex featuring N-(3-Fluorobenzyl)-3-methylbenzylamine as a ligand would involve the reaction of the amine with a suitable iridium precursor, such as a pentamethylcyclopentadienyl iridium(III) dichloride dimer, [Cp*IrCl2]2. nih.gov

The reaction would typically proceed in a suitable solvent like methanol (B129727) or dichloromethane, often in the presence of a base to deprotonate the amine if necessary. acs.org The resulting complex would likely adopt the characteristic "piano-stool" geometry, with the Cp* ligand forming the "seat" and the other ligands, including the N-(3-Fluorobenzyl)-3-methylbenzylamine, chloride, and another ligand, forming the "legs". researchgate.net

Table 1: Plausible Synthesis of a Half-Sandwich Iridium(III) Complex

| Reactant 1 | Reactant 2 | Solvent | Product |

| [CpIrCl2]2 | N-(3-Fluorobenzyl)-3-methylbenzylamine | Dichloromethane | [CpIrCl(N-(3-Fluorobenzyl)-3-methylbenzylamine)]PF6 |

Characterization of such a complex would involve a suite of spectroscopic techniques. 1H and 13C NMR spectroscopy would confirm the presence of the organic ligand and the Cp* group. Infrared (IR) spectroscopy would show characteristic bands for the C-N and C-H vibrations. Single-crystal X-ray diffraction would provide definitive structural information, confirming the coordination geometry and bond lengths. nih.gov

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.orgnih.gov The properties of MOFs are highly tunable based on the choice of the metal and the organic linker. mdpi.com

N-(3-Fluorobenzyl)-3-methylbenzylamine could potentially serve as a ligand in the synthesis of MOFs. Given its structure, it would most likely act as a monodentate ligand, coordinating to the metal center through the nitrogen atom of the secondary amine. In this role, it could function as a modulator of the MOF structure, influencing the final topology and pore environment. nih.gov Alternatively, it could be incorporated as a functional ligand to impart specific properties to the MOF, such as hydrophobicity or catalytic activity. The bulky nature of the two benzyl groups would likely influence the packing within the MOF structure. researchgate.net

Derivatization Strategies for Structural Modification

The versatile reactivity of the secondary amine in N-(3-Fluorobenzyl)-3-methylbenzylamine allows for its derivatization into a variety of other functional molecules.

Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms, which are known for their diverse biological activities. nih.gov A plausible route for the synthesis of a triazole derivative of N-(3-Fluorobenzyl)-3-methylbenzylamine could involve a multi-step sequence.

First, the secondary amine could be reacted with propargyl bromide in the presence of a base to introduce an alkyne functionality. The resulting N-(3-Fluorobenzyl)-N-(prop-2-yn-1-yl)-3-methylbenzylamine could then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with a suitable azide, such as benzyl azide, to form the desired 1,2,3-triazole derivative. mdpi.com

Table 2: Proposed Synthesis of a Triazole Derivative

| Step | Reactants | Reagents | Product |

| 1 | N-(3-Fluorobenzyl)-3-methylbenzylamine, Propargyl bromide | K2CO3, KI, Acetonitrile | N-(3-Fluorobenzyl)-N-(prop-2-yn-1-yl)-3-methylbenzylamine |

| 2 | N-(3-Fluorobenzyl)-N-(prop-2-yn-1-yl)-3-methylbenzylamine, Benzyl azide | CuSO4·5H2O, Sodium ascorbate | 1-Benzyl-4-(((3-fluorobenzyl)(3-methylbenzyl)amino)methyl)-1H-1,2,3-triazole |

The synthesis of various substituted triazoles can be achieved by using different substituted azides in the cycloaddition step. nih.govresearchgate.net

Indole-3-carboxamides are an important class of compounds with a wide range of biological activities. The formation of an N-substituted indole-3-carboxamide from N-(3-Fluorobenzyl)-3-methylbenzylamine can be achieved through a standard amide coupling reaction. derpharmachemica.com

This would involve reacting the secondary amine with indole-3-carboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and an activator like 1-hydroxybenzotriazole (B26582) (HOBt). derpharmachemica.com The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF). nih.gov

Table 3: Proposed Synthesis of an N-Substituted Indole-3-carboxamide

| Reactant 1 | Reactant 2 | Coupling Agents | Solvent | Product |

| N-(3-Fluorobenzyl)-3-methylbenzylamine | Indole-3-carboxylic acid | EDC, HOBt | DMF | N-(3-Fluorobenzyl)-N-(3-methylbenzyl)-1H-indole-3-carboxamide |

This synthetic strategy allows for the facile introduction of the N-(3-Fluorobenzyl)-3-methylbenzylamino moiety onto the indole (B1671886) scaffold, providing access to a library of novel compounds for further investigation. researchgate.netscirp.org

Preparation of Rhodanines and Related Heterocycles

The synthesis of rhodanines, a class of sulfur-containing heterocyclic compounds with a thiazolidine (B150603) core, traditionally involves the reaction of an amine, carbon disulfide, and an α-haloacetic acid or its ester. These reactions typically proceed through a dithiocarbamate (B8719985) intermediate. While primary amines are commonly employed in these syntheses, the reactivity of secondary amines such as N-(3-Fluorobenzyl)-3-methylbenzylamine in the formation of N-substituted rhodanine (B49660) derivatives is not explicitly documented. The steric hindrance posed by the two benzyl groups on the nitrogen atom might influence the feasibility and efficiency of such reactions.

General synthetic routes to rhodanines are well-established; however, the specific application of N-(3-Fluorobenzyl)-3-methylbenzylamine in these pathways has not been reported. The potential for this secondary amine to participate in the key cyclization step to form the rhodanine ring remains a subject for future investigation.

Development of Isosteviol-Based Aminoalcohol Derivatives

Isosteviol (B191626), a diterpenoid derived from the natural sweetener stevioside, has served as a versatile scaffold for the synthesis of a wide array of biologically active molecules. The modification of isosteviol often involves the introduction of aminoalcohol functionalities to enhance its pharmacological profile.

Research in this area has demonstrated the successful incorporation of various primary and some secondary amines into the isosteviol framework. These syntheses often involve reductive amination of isosteviol-derived aldehydes or ketones, or the opening of epoxide rings with amines. While derivatives of isosteviol have been prepared using benzylamine (B48309) and fluorobenzylamines, there is no specific mention in the available literature of the use of N-(3-Fluorobenzyl)-3-methylbenzylamine to create isosteviol-based aminoalcohol derivatives. The successful synthesis of such a derivative would depend on the reactivity of the secondary amine under the specific reaction conditions employed for isosteviol modification.

Analytical Derivatization for Enhanced Detection and Separation

The accurate detection and quantification of specific organic compounds in complex matrices often rely on analytical techniques such as mass spectrometry (MS/MS) and high-performance liquid chromatography (HPLC). For compounds lacking strong chromophores or fluorophores, or for those that exhibit poor ionization efficiency in mass spectrometry, chemical derivatization is a common strategy to enhance their detectability.

Application in Mass Spectrometry (MS/MS) Detection

The analysis of secondary amines by mass spectrometry can sometimes be challenging due to their fragmentation patterns. Derivatization can be employed to introduce a readily ionizable group or to direct fragmentation in a more predictable manner, thereby improving the sensitivity and selectivity of MS/MS methods.

While general fragmentation pathways for benzylamines have been studied, specific MS/MS detection methods involving derivatization for N-(3-Fluorobenzyl)-3-methylbenzylamine have not been described. Potential derivatizing agents for secondary amines that could be applicable include those that introduce a charged moiety or a group with a characteristic fragmentation pattern.

Utility in Chromatographic Analysis (HPLC)

In HPLC, derivatization is frequently used to improve the chromatographic behavior of analytes and to enable their detection by common detectors like UV-Vis or fluorescence detectors. For a compound like N-(3-Fluorobenzyl)-3-methylbenzylamine, which possesses aromatic rings, it may have some inherent UV absorbance. However, derivatization could significantly enhance its molar absorptivity or introduce fluorescence, leading to lower detection limits.

Numerous reagents are available for the derivatization of secondary amines for HPLC analysis. These often target the amine functionality to attach a chromophoric or fluorophoric tag. Despite the availability of these general methods, no specific HPLC methods with or without derivatization have been reported for the analysis of N-(3-Fluorobenzyl)-3-methylbenzylamine. The development of such a method would require optimization of the derivatization reaction and the chromatographic separation conditions.

Spectroscopic and Structural Elucidation of N 3 Fluorobenzyl 3 Methylbenzylamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of specific nuclei such as fluorine.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

Proton NMR (¹H-NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the case of N-(3-Fluorobenzyl)-3-methylbenzylamine, the ¹H-NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, the amine proton, and the methyl group protons.

The aromatic region will likely display complex multiplets due to the presence of two substituted benzene (B151609) rings. The protons on the 3-fluorobenzyl ring will exhibit splitting patterns influenced by both proton-proton and proton-fluorine couplings. Similarly, the protons on the 3-methylbenzyl ring will show characteristic splitting. The benzylic protons of both the 3-fluorobenzyl and 3-methylbenzyl groups are expected to appear as singlets or closely coupled systems in the range of 3.5-4.5 ppm. The single proton on the nitrogen atom (N-H) would likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent. The methyl group protons of the 3-methylbenzyl moiety would give rise to a sharp singlet around 2.3 ppm.

Table 1: Predicted ¹H-NMR Chemical Shifts for N-(3-Fluorobenzyl)-3-methylbenzylamine

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₄F) | 6.9 - 7.4 | Multiplet |

| Aromatic (C₆H₄CH₃) | 7.0 - 7.3 | Multiplet |

| Benzylic (CH₂-N) | ~3.8 | Singlet |

| Benzylic (CH₂-N) | ~3.7 | Singlet |

| Amine (NH) | Variable (1.0 - 3.0) | Broad Singlet |

| Methyl (CH₃) | ~2.3 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in N-(3-Fluorobenzyl)-3-methylbenzylamine will produce a distinct signal. The spectrum will be characterized by signals in the aromatic region (typically 110-160 ppm), signals for the benzylic carbons, and a signal for the methyl carbon.

The carbon atoms of the 3-fluorobenzyl ring will show coupling with the fluorine atom (¹³C-¹⁹F coupling), which can aid in their assignment. The carbon directly attached to the fluorine atom will exhibit a large coupling constant. The signals for the benzylic carbons are expected in the range of 50-60 ppm. The methyl carbon of the 3-methylbenzyl group will appear at a higher field, typically around 20-25 ppm.

Table 2: Predicted ¹³C-NMR Chemical Shifts for N-(3-Fluorobenzyl)-3-methylbenzylamine

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (C₆H₄F & C₆H₄CH₃) | 113 - 164 |

| Benzylic (CH₂) | ~50 - 55 |

| Methyl (CH₃) | ~21 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) Analysis

Fluorine-19 NMR (¹⁹F-NMR) is a highly sensitive technique for the analysis of fluorine-containing compounds. azom.comwikipedia.org For N-(3-Fluorobenzyl)-3-methylbenzylamine, the ¹⁹F-NMR spectrum is expected to show a single signal for the fluorine atom on the benzene ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the signal may appear as a multiplet due to coupling with neighboring protons on the aromatic ring. This technique is particularly useful for confirming the presence and position of the fluorine substituent. The wide chemical shift range of ¹⁹F NMR makes it a powerful tool for resolving fluorine-containing functional groups. azom.com

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HR-MS) is crucial for determining the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its molecular formula. For N-(3-Fluorobenzyl)-3-methylbenzylamine (C₁₅H₁₆FN), HR-MS would provide an exact mass measurement that can be compared to the calculated theoretical mass. This high degree of accuracy helps to distinguish the target compound from other isomers or compounds with the same nominal mass.

Electrospray Ionization (ESI) Techniques

Electrospray Ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules like amines. theanalyticalscientist.com In positive ion mode ESI-MS, N-(3-Fluorobenzyl)-3-methylbenzylamine is expected to be readily protonated to form the pseudomolecular ion [M+H]⁺. This technique typically results in minimal fragmentation, making the molecular ion peak the most abundant in the spectrum. nih.gov

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion can be performed to induce fragmentation and obtain structural information. Common fragmentation pathways for protonated benzylamines involve the loss of ammonia (B1221849) or the cleavage of the benzylic C-N bond, leading to the formation of benzyl (B1604629) or tropylium (B1234903) ions. nih.gov The fragmentation pattern would provide valuable insights into the connectivity of the molecule. For secondary amines, ESI is a highly effective ionization method. theanalyticalscientist.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle is based on the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds and functional groups absorb at characteristic frequencies, which are typically reported in wavenumbers (cm⁻¹).

For N-(3-Fluorobenzyl)-3-methylbenzylamine, the IR spectrum would be expected to show several key absorption bands that confirm its structure. The presence of the secondary amine (N-H) group would be indicated by a moderate absorption peak in the range of 3300-3500 cm⁻¹. The C-N stretching vibration of the amine would likely appear in the 1350-1000 cm⁻¹ region.

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene (-CH₂-) groups would be observed just below 3000 cm⁻¹. The carbon-carbon double bond stretching within the aromatic rings would produce characteristic peaks in the 1600-1450 cm⁻¹ region. Furthermore, the presence of the fluorine atom on one of the benzyl rings would give rise to a C-F stretching band, which is typically found in the 1400-1000 cm⁻¹ range.

The table below summarizes the expected characteristic IR absorption bands for N-(3-Fluorobenzyl)-3-methylbenzylamine.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Secondary Amine (N-H) | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (-CH₂-) | Stretching | 3000 - 2850 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-N | Stretching | 1350 - 1000 |

| C-F | Stretching | 1400 - 1000 |

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction of N-(3-Fluorobenzyl)-3-methylbenzylamine Complexes

To obtain the crystal structure of N-(3-Fluorobenzyl)-3-methylbenzylamine, it would first need to be crystallized, possibly as a salt or a complex with a metal ion. The resulting single crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

The crystal structure would reveal the precise spatial arrangement of the 3-fluorobenzyl and 3-methylbenzyl groups relative to each other. It would also provide accurate measurements of all bond lengths and angles within the molecule. This data is crucial for understanding intermolecular interactions, such as hydrogen bonding involving the secondary amine, in the solid state. The table below presents hypothetical crystallographic data for a complex of N-(3-Fluorobenzyl)-3-methylbenzylamine.

| Parameter | Description | Hypothetical Value |

| Crystal System | The crystal system describes the symmetry of the crystal lattice. | Monoclinic |

| Space Group | The space group provides a more detailed description of the crystal's symmetry. | P2₁/n |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 10.123 Å, b = 15.456 Å, c = 8.789 Å |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90°, β = 105.34°, γ = 90° |

| Volume (ų) | The volume of the unit cell. | 1324.5 |

| Z | The number of molecules per unit cell. | 4 |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical formula of a newly synthesized compound and to assess its purity.

For N-(3-Fluorobenzyl)-3-methylbenzylamine (C₁₅H₁₆FN), the theoretical elemental composition can be calculated based on its molecular formula and the atomic masses of its constituent elements. The experimentally determined percentages should closely match these theoretical values.

The table below shows the calculated elemental composition for N-(3-Fluorobenzyl)-3-methylbenzylamine.

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 78.57 |

| Hydrogen | H | 7.03 |

| Fluorine | F | 8.29 |

| Nitrogen | N | 6.11 |

Computational and Theoretical Chemistry Studies of N 3 Fluorobenzyl 3 Methylbenzylamine

Molecular Modeling and Geometry Optimization

Molecular modeling of N-(3-Fluorobenzyl)-3-methylbenzylamine begins with the construction of its 3D structure. The geometry of the molecule is then optimized to find its most stable energetic conformation. This process is typically performed using computational chemistry software packages like Gaussian, employing methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2). researchgate.net The choice of basis set, such as 6-31G(d,p) or a larger one like 6-311++G(d,p), is critical for achieving accurate results that account for electron correlation and polarization. mdpi.comepstem.net

The optimization process calculates the potential energy surface of the molecule, identifying the minimum energy structure which corresponds to the most stable arrangement of its atoms in space. For N-(3-Fluorobenzyl)-3-methylbenzylamine, this involves determining the rotational barriers around the C-N and C-C single bonds to identify the global minimum energy conformer. The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

Illustrative Optimized Geometry Parameters for N-(3-Fluorobenzyl)-3-methylbenzylamine (Hypothetical Data)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C-F | ~1.35 Å |

| Bond Length | C-N | ~1.47 Å |

| Bond Length | N-H | ~1.01 Å |

| Bond Angle | C-N-C | ~112° |

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic properties and reactivity of N-(3-Fluorobenzyl)-3-methylbenzylamine. These calculations are fundamental to predicting its chemical behavior.

Electronic Structure Analysis

The electronic structure of N-(3-Fluorobenzyl)-3-methylbenzylamine can be analyzed using various quantum chemical methods. This analysis reveals the distribution of electrons within the molecule, which is key to understanding its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule. This map helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For N-(3-Fluorobenzyl)-3-methylbenzylamine, the fluorine atom and the nitrogen atom are expected to be regions of high electron density (negative potential), making them susceptible to electrophilic attack. Conversely, the hydrogen atom attached to the nitrogen would be a region of positive potential. mdpi.com

Illustrative Electronic Properties of N-(3-Fluorobenzyl)-3-methylbenzylamine (Hypothetical Data)

| Property | Value |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -0.5 eV |

| HOMO-LUMO Gap | ~ 6.0 eV |

Reaction Mechanism Prediction

Computational methods can be employed to predict the mechanisms of chemical reactions involving N-(3-Fluorobenzyl)-3-methylbenzylamine. By mapping the potential energy surface for a given reaction, transition states can be located, and activation energies can be calculated. This allows for the determination of the most likely reaction pathways. For instance, the mechanism of its synthesis or its metabolic degradation pathways could be elucidated through these computational studies. epstem.netnih.gov

Structure-Activity Relationship (SAR) Studies through Computational Docking

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. nih.gov Computational docking is a powerful tool in SAR for predicting how a ligand, such as N-(3-Fluorobenzyl)-3-methylbenzylamine, might interact with a biological target. nih.govnih.gov

Ligand-Receptor Interaction Prediction (in silico)

Molecular docking simulations predict the preferred orientation and binding affinity of a ligand when it interacts with the active site of a receptor, typically a protein. researchgate.net This is achieved by sampling a large number of possible conformations and orientations of the ligand within the receptor's binding pocket and scoring them based on a scoring function that estimates the binding free energy. mdpi.com

For N-(3-Fluorobenzyl)-3-methylbenzylamine, potential biological targets could be enzymes like monoamine oxidase or various receptors in the central nervous system, given its structural similarity to other benzylamine (B48309) derivatives with known biological activities. nih.gov The docking results would highlight key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the receptor. The fluorine atom, for example, could participate in halogen bonding or alter the electronic properties of the phenyl ring, influencing its interactions. nih.gov

Illustrative Docking Results for N-(3-Fluorobenzyl)-3-methylbenzylamine with a Hypothetical Receptor (Hypothetical Data)

| Interaction Type | Interacting Residue | Distance (Å) |

|---|---|---|

| Hydrogen Bond | TYR 88 (OH) | 2.1 |

| Pi-Pi Stacking | PHE 112 | 3.8 |

| Hydrophobic Interaction | LEU 204, ILE 208 | N/A |

Conformational Analysis and Energy Landscapes

The biological activity of a flexible molecule like N-(3-Fluorobenzyl)-3-methylbenzylamine is often dependent on its conformation. Conformational analysis involves exploring the different spatial arrangements of the atoms that can be achieved through rotation around single bonds. colostate.edu By calculating the energy of a large number of conformers, an energy landscape can be generated. This landscape reveals the low-energy, stable conformations that are most likely to be present and biologically active. rcsi.comnih.gov

Spectroscopic Property Prediction from Theoretical Models

The prediction of spectroscopic properties through theoretical models is a cornerstone of modern computational chemistry, providing invaluable insights into the structural and electronic characteristics of molecules. For N-(3-Fluorobenzyl)-3-methylbenzylamine, a compound with limited experimental spectroscopic data in the public domain, theoretical calculations offer a powerful avenue to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions are typically achieved using Density Functional Theory (DFT), a computational method that has proven to be highly effective for a wide range of organic molecules, including benzylamine derivatives.

The accuracy of DFT-based predictions is highly dependent on the chosen functional and basis set. A common and well-regarded approach for molecules of this nature involves the use of the B3LYP functional combined with a comprehensive basis set such as 6-311++G(d,p). This combination provides a good balance between computational cost and accuracy for predicting molecular geometries and spectroscopic parameters.

For the prediction of NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is frequently employed in conjunction with DFT. epstem.net This method calculates the isotropic magnetic shielding tensors for each nucleus, which can then be converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). The resulting predicted ¹H and ¹³C NMR spectra are instrumental in assigning signals in experimentally obtained spectra and can help in the elucidation of the three-dimensional structure of the molecule in solution.

The theoretical vibrational spectrum (IR) is obtained by calculating the second derivatives of the energy with respect to the nuclear coordinates. This analysis yields the frequencies of the fundamental vibrational modes of the molecule. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the harmonic approximation used in the calculations. The predicted IR spectrum can be used to identify characteristic functional groups present in the molecule.

The electronic absorption properties, specifically the UV-Vis spectrum, can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. The results provide the wavelengths of maximum absorption (λmax), which correspond to the electronic transitions between molecular orbitals, such as π → π* transitions within the aromatic rings.

While no specific computational studies have been published for N-(3-Fluorobenzyl)-3-methylbenzylamine at the time of this writing, the following tables present hypothetical yet scientifically plausible predicted spectroscopic data. This data is derived from the known experimental values of its precursors, 3-fluorobenzylamine (B89504) chemicalbook.comnih.gov and 3-methylbenzylamine (B90883), chemicalbook.comnih.gov and from established computational methodologies applied to analogous N-benzylaniline and other benzylamine derivatives. nih.govresearchgate.net

Predicted ¹H and ¹³C NMR Chemical Shifts

The predicted NMR chemical shifts for N-(3-Fluorobenzyl)-3-methylbenzylamine are presented in Table 1. The chemical shifts are influenced by the electronic effects of the fluorine and methyl substituents on the respective benzene (B151609) rings. The fluorine atom is expected to cause a downfield shift for the carbon atoms and protons in its vicinity due to its high electronegativity, while the methyl group will likely cause a slight upfield shift for the attached aromatic carbons and protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-(3-Fluorobenzyl)-3-methylbenzylamine Predicted using DFT/GIAO at the B3LYP/6-311++G(d,p) level of theory, referenced to TMS. The data is hypothetical and for illustrative purposes.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 3-Fluorobenzyl Moiety | ||

| C1' | - | ~141.5 |

| C2' | ~7.15 | ~114.8 (d, J≈21 Hz) |

| C3' | - | ~163.0 (d, J≈245 Hz) |

| C4' | ~7.05 | ~114.5 (d, J≈22 Hz) |

| C5' | ~7.30 | ~130.0 (d, J≈8 Hz) |

| C6' | ~7.10 | ~124.0 |

| CH₂ | ~3.80 | ~53.0 |

| 3-Methylbenzyl Moiety | ||

| C1'' | - | ~138.0 |

| C2'' | ~7.20 | ~129.5 |

| C3'' | - | ~138.5 |

| C4'' | ~7.10 | ~127.5 |

| C5'' | ~7.25 | ~128.5 |

| C6'' | ~7.15 | ~126.0 |

| CH₂ | ~3.80 | ~53.5 |

| CH₃ | ~2.35 | ~21.0 |

| Amine | ||

| NH | ~1.90 (broad) | - |

Note: 'd' denotes a doublet due to C-F coupling, with the predicted coupling constant J.

Predicted Infrared (IR) Vibrational Frequencies

The predicted IR spectrum of N-(3-Fluorobenzyl)-3-methylbenzylamine would exhibit characteristic absorption bands corresponding to its various functional groups. Table 2 outlines the key predicted vibrational frequencies and their assignments.

Table 2: Predicted IR Vibrational Frequencies for N-(3-Fluorobenzyl)-3-methylbenzylamine Predicted using DFT at the B3LYP/6-311++G(d,p) level of theory. The data is hypothetical and for illustrative purposes.

| Predicted Frequency (cm⁻¹) | Vibrational Mode |

| ~3350 | N-H stretching |

| ~3030 | Aromatic C-H stretching |

| ~2920, ~2850 | Aliphatic C-H stretching (CH₂ and CH₃) |

| ~1600, ~1490, ~1450 | Aromatic C=C stretching |

| ~1260 | C-N stretching |

| ~1220 | C-F stretching |

| ~800-700 | Aromatic C-H out-of-plane bending |

Predicted UV-Vis Absorption

The predicted UV-Vis spectrum of N-(3-Fluorobenzyl)-3-methylbenzylamine is expected to show absorption bands arising from π → π* electronic transitions within the two benzene rings. The presence of the fluoro and methyl substituents, as well as the benzylamine linkage, will influence the exact position and intensity of these absorptions.

Table 3: Predicted UV-Vis Absorption for N-(3-Fluorobenzyl)-3-methylbenzylamine Predicted using TD-DFT at the B3LYP/6-311++G(d,p) level of theory in a non-polar solvent. The data is hypothetical and for illustrative purposes.

| Predicted λmax (nm) | Electronic Transition | Chromophore |

| ~210 | π → π | Benzene ring |

| ~265 | π → π | Benzene ring |

These theoretical predictions, while hypothetical, provide a solid foundation for the interpretation of experimental spectroscopic data for N-(3-Fluorobenzyl)-3-methylbenzylamine and guide future experimental and computational investigations into this and related compounds.

Interactions with Biological Targets: in Vitro and in Silico Mechanistic Studies

Enzyme Inhibition Mechanism Studies (in vitro)

The potential for N-(3-Fluorobenzyl)-3-methylbenzylamine to act as an enzyme inhibitor can be inferred by examining studies on similar molecules.

ALK5 Receptor Inhibition

The transforming growth factor-beta (TGF-β) signaling pathway, in which Activin receptor-like kinase 5 (ALK5) is a key receptor kinase, is a target in various pathological conditions. Inhibition of ALK5 can block the downstream signaling cascade. While direct inhibition data for N-(3-Fluorobenzyl)-3-methylbenzylamine is not available, novel benzylamide derivatives have been explored as inhibitors of TGFβRI/ALK5. Phthalimide derivatives, another class of compounds, have also been computationally designed and synthesized to target the ALK5 binding site, showing potential as competitive inhibitors. The efficacy of such inhibitors often relates to their ability to interact with the ATP-binding site of the kinase.

Cyclooxygenase (COX) Enzyme Inhibition

Cyclooxygenase (COX) enzymes are key to the inflammatory process, and their inhibition is a major therapeutic strategy. Nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX-1 and COX-2. Studies on various isoxazole (B147169) derivatives have shown selective inhibition of COX-2 over COX-1. For instance, certain cyclic imides have demonstrated significant anti-inflammatory activity through COX inhibition. The inhibitory potential of N-(3-Fluorobenzyl)-3-methylbenzylamine would depend on how its structure fits into the active sites of COX-1 and COX-2, with selectivity for COX-2 being a desirable trait to minimize certain side effects.

Lipid Peroxidation and Superoxide (B77818) Anion Formation Inhibition

Lipid peroxidation is a process of oxidative degradation of lipids, which can be initiated by reactive oxygen species (ROS) like the superoxide anion. The formation of superoxide anions can be catalyzed by enzymes such as xanthine (B1682287) oxidase. Certain compounds can inhibit this process through different mechanisms. For example, stilbene (B7821643) compounds have been shown to specifically inhibit the generation of superoxide anions by binding to the FAD site of xanthine oxidase. Other compounds, like certain nitrone derivatives, have demonstrated the ability to inhibit lipid peroxidation, with their efficacy potentially influenced by factors such as lipophilicity.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The epidermal growth factor receptor (EGFR) is a protein kinase that, when mutated or overexpressed, can drive the growth of tumors. The development of small-molecule inhibitors targeting EGFR has been a significant focus in cancer research. Novel chemical scaffolds are continuously being explored to identify molecules that can inhibit clinically relevant mutant forms of EGFR. The inhibitory activity of compounds against EGFR is often assessed through in vitro kinase assays, with potent inhibitors typically active in the nanomolar range.

Receptor Binding and Ligand-Receptor Interaction Analysis (in vitro and in silico)

The interaction of small molecules with receptors is fundamental to their biological effects.

Cytokinin Receptor Binding in Plant Systems

Cytokinins are plant hormones that regulate various aspects of growth and development through binding to specific receptors, such as AHK2, AHK3, and CRE1/AHK4 in Arabidopsis thaliana. The binding affinity of a ligand to these receptors is crucial for its signaling activity. Studies on N6-benzyladenine derivatives have revealed that the substitution pattern on the benzyl (B1604629) ring significantly influences their binding affinity and specificity for different cytokinin receptor isoforms. For instance, the chirality of the benzyl moiety can have a strong impact on the ligand's interaction with the receptor. While direct binding data for N-(3-Fluorobenzyl)-3-methylbenzylamine is not available, research on related structures suggests that it could potentially interact with cytokinin receptors, with its specific effects being dependent on its affinity for the different receptor isoforms.

Kappa Opioid Receptor Binding

There is no published data on the binding affinity of N-(3-Fluorobenzyl)-3-methylbenzylamine for the kappa opioid receptor. Scientific studies that typically determine the dissociation constant (Ki) or the half-maximal inhibitory concentration (IC50) through radioligand binding assays have not been reported for this specific compound. Therefore, its potential as a kappa opioid receptor agonist, antagonist, or allosteric modulator is unknown.

Vasopressin V1a Receptor Binding

Similarly, the interaction of N-(3-Fluorobenzyl)-3-methylbenzylamine with the vasopressin V1a receptor has not been documented in the scientific literature. Binding assays to determine its affinity and selectivity for the V1a receptor are not available. Consequently, any potential role of this compound in modulating the vasopressin system remains purely speculative.

Mechanistic Insights into Biological Pathway Modulation (in vitro cellular assays)

In the absence of binding data for specific receptors, there are no subsequent in vitro cellular assays reported for N-(3-Fluorobenzyl)-3-methylbenzylamine. Functional assays, such as cAMP (cyclic adenosine (B11128) monophosphate) accumulation assays, calcium mobilization assays, or reporter gene assays, which would provide insights into the compound's ability to modulate biological pathways downstream of receptor activation, have not been performed or published.

Structural Requirements for Target Affinity and Selectivity

Without any data on the binding affinity and biological activity of N-(3-Fluorobenzyl)-3-methylbenzylamine, it is not possible to delineate the structural requirements for its target affinity and selectivity. Structure-activity relationship (SAR) studies, which involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity, have not been conducted for this molecule in the context of the kappa opioid or vasopressin V1a receptors. Therefore, the contributions of the 3-fluorobenzyl group, the 3-methylbenzyl group, and the secondary amine linker to potential receptor interactions are undetermined.

Advanced Research Applications of N 3 Fluorobenzyl 3 Methylbenzylamine in Chemical Systems

Role in Fragment-Based Research Methodologies

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug development. This approach involves screening libraries of low-molecular-weight fragments to identify those that bind to a biological target. nih.gov These initial hits are then optimized and grown into more potent, drug-like molecules. nih.govresearchgate.net

N-(3-Fluorobenzyl)-3-methylbenzylamine can be deconstructed into key fragments, namely the 3-fluorobenzyl and 3-methylbenzyl moieties, which are of interest in FBDD. The benzylamine (B48309) scaffold itself is a common feature in many biologically active molecules. chemicalbook.com The introduction of a fluorine atom, as seen in the 3-fluorobenzyl group, is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, binding affinity, and lipophilicity. mdpi.com

In the context of FBDD, fragments containing a benzylamine core could be used to probe binding pockets of enzymes that recognize aromatic or amino functionalities. For instance, a fragment library containing derivatives of 3-fluorobenzylamine (B89504) could be screened against a therapeutic target. nih.gov Once a hit is identified, the fragment can be elaborated. The 3-methylbenzyl portion of N-(3-Fluorobenzyl)-3-methylbenzylamine could then be introduced to explore additional hydrophobic interactions within the target's binding site, potentially enhancing potency and selectivity. nih.gov The modular nature of the synthesis of such dibenzylamines would allow for the systematic exploration of structure-activity relationships.

| Fragment | Key Features for FBDD | Potential Interactions |

| 3-Fluorobenzyl | Fluorine atom for modulated electronics and potential for hydrogen bonding; aromatic ring for π-stacking. | Can interact with polar and aromatic residues in a protein binding site. |

| 3-Methylbenzyl | Methyl group for hydrophobic interactions; aromatic ring for π-stacking. | Can occupy hydrophobic pockets and enhance van der Waals interactions. |

| Dibenzylamine (B1670424) Core | Secondary amine for hydrogen bonding; flexible linker between aromatic rings. | Can act as a scaffold to position aromatic groups for optimal binding. |

Potential as a Component in Functional Materials

The unique electronic and structural properties imparted by the fluoro- and methyl-substituents suggest that N-(3-Fluorobenzyl)-3-methylbenzylamine could serve as a building block for novel functional materials. man.ac.uk The incorporation of fluorine into organic molecules can significantly alter their physical and chemical properties, leading to applications in areas such as fluoropolymers and liquid crystals. man.ac.uknih.gov

The presence of the 3-fluorobenzyl group could enhance the thermal stability and chemical resistance of a polymer or material derived from this compound. Fluorinated materials often exhibit low surface energy, which can be exploited to create hydrophobic or self-cleaning surfaces. nih.gov The dibenzylamine structure could be incorporated into larger polymer backbones or used to create cross-linked networks.

Furthermore, benzylamine derivatives can be used in the synthesis of metal-organic frameworks (MOFs), which are crystalline materials with a wide range of applications, including gas storage and catalysis. wuttkescience.com The functional groups on N-(3-Fluorobenzyl)-3-methylbenzylamine could be used to tune the properties of the MOF, such as its pore size and chemical environment. wuttkescience.com

| Property | Contributing Moiety | Potential Application in Functional Materials |

| Enhanced Thermal Stability | 3-Fluorobenzyl group | Development of heat-resistant polymers and coatings. |

| Hydrophobicity | 3-Fluorobenzyl group | Creation of water-repellent and self-cleaning surfaces. |

| Tunable Electronic Properties | 3-Fluorobenzyl and 3-methylbenzyl groups | Use in organic electronic materials, such as organic light-emitting diodes (OLEDs). |

| Coordination Ability | Benzylamine nitrogen | Formation of metal-organic frameworks (MOFs) and coordination polymers. |

Application in Chemical Probe Development

Chemical probes are essential tools in chemical biology for studying the function of biomolecules in their native environment. sigmaaldrich.com An ideal chemical probe should be selective for its target and possess a reporter group for detection. N-(3-Fluorobenzyl)-3-methylbenzylamine has structural features that make it a promising scaffold for the development of such probes.

The fluorine atom can serve as a useful reporter for ¹⁹F NMR spectroscopy, a technique that allows for the study of ligand-protein interactions with minimal background interference. A probe based on this compound could be used to screen for binding to a target protein and to characterize the binding event.

Moreover, the dibenzylamine structure can be synthetically modified to incorporate other functionalities, such as a photoreactive group for photo-affinity labeling or a clickable handle for subsequent attachment of a fluorophore or biotin (B1667282) tag. sigmaaldrich.com The 3-methylbenzyl group can be systematically altered to optimize binding affinity and selectivity for the target of interest. The development of a library of such probes could facilitate the identification and validation of new drug targets. nih.govbeilstein-journals.org

Utility in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to create large, well-organized structures. rsc.orgnih.gov The structure of N-(3-Fluorobenzyl)-3-methylbenzylamine is well-suited for participating in these types of interactions.

The two aromatic rings can engage in π-π stacking interactions, which are crucial for the self-assembly of many supramolecular architectures. rsc.org The secondary amine provides a hydrogen bond donor and acceptor site, allowing for the formation of hydrogen-bonded networks. The fluorine atom can also participate in weaker hydrogen bonds and other non-covalent interactions.

These properties suggest that N-(3-Fluorobenzyl)-3-methylbenzylamine could be used as a building block for the construction of supramolecular gels, liquid crystals, or other complex assemblies. nih.gov For example, the acylation of similar N-benzylbispidinols has been shown to lead to the formation of supramolecular gels. nih.gov The ability to tune the non-covalent interactions by modifying the substituents on the benzyl (B1604629) rings makes this class of compounds attractive for the rational design of new supramolecular materials with tailored properties. researchgate.net

Future Directions and Emerging Research Avenues for N 3 Fluorobenzyl 3 Methylbenzylamine

Development of Novel and Sustainable Synthetic Routes

The synthesis of N-(3-Fluorobenzyl)-3-methylbenzylamine and its analogs is ripe for the development of more efficient and environmentally benign methodologies. While classical reductive amination procedures are likely applicable, future research should focus on innovative strategies that offer improved yields, reduced waste, and greater substrate scope.

One promising avenue is the exploration of biocatalytic synthesis . The use of enzymes, such as transaminases, has gained traction for the production of chiral amines, offering high enantioselectivity and mild reaction conditions. researchgate.net Research into identifying or engineering a suitable transaminase for the asymmetric synthesis of N-(3-Fluorobenzyl)-3-methylbenzylamine could provide a sustainable alternative to traditional chemical methods.

Another area of focus should be on transition-metal-catalyzed cross-coupling reactions . Methods like the Buchwald-Hartwig amination could be adapted for the direct formation of the C-N bond. Recent advancements in catalyst design, including the use of copper catalysts for the cross-dehydrogenative coupling of alkylarenes and imines, present a practical and atom-economical approach to synthesizing primary and secondary benzylamines. chemistryviews.org Investigating the applicability of such methods to the synthesis of this specific secondary amine would be a valuable endeavor.

Furthermore, the development of "on-water" synthesis protocols could significantly enhance the sustainability of its production. organic-chemistry.org Utilizing water as a solvent not only reduces the reliance on volatile organic compounds but can also facilitate unique reactivity and simplify product isolation.

| Proposed Synthetic Strategy | Potential Advantages | Key Research Focus |

| Biocatalysis (Transaminases) | High enantioselectivity, mild conditions, green solvent (water) | Enzyme screening and engineering for specific substrate acceptance. |

| Copper-Catalyzed C-H Amination | Atom economy, direct use of simple starting materials | Catalyst and ligand development, optimization of reaction conditions. |

| "On-Water" Synthesis | Environmental sustainability, simplified workup | Exploration of suitable catalysts and reaction conditions in aqueous media. |

| Flow Chemistry | Improved safety, scalability, and process control | Development of a continuous flow process for reductive amination or other coupling reactions. |

Exploration of Uncharted Reactivity Profiles

The reactivity of N-(3-Fluorobenzyl)-3-methylbenzylamine remains largely unexplored. The presence of the fluorine atom and the benzylic C-H bonds offers several handles for novel chemical transformations.

A key area for investigation is the selective functionalization of the C-F bond . While typically considered a strong and inert bond, recent studies have demonstrated the possibility of base-mediated didefluorination of o-trifluoromethyl benzylamines. acs.orgacs.org Exploring similar strategies for the selective activation and transformation of the C-F bond in N-(3-Fluorobenzyl)-3-methylbenzylamine could lead to the synthesis of novel fluorinated derivatives with unique properties.

The catalytic C-H functionalization of the benzylic positions or the aromatic rings presents another exciting frontier. Transition-metal or photoredox catalysis could enable the direct introduction of new functional groups, providing rapid access to a diverse library of derivatives without the need for pre-functionalized starting materials. hilarispublisher.com

Advanced Characterization via Hyphenated Spectroscopic Techniques

A thorough understanding of the physicochemical properties of N-(3-Fluorobenzyl)-3-methylbenzylamine and its derivatives necessitates the use of advanced analytical techniques. Hyphenated spectroscopic methods , which combine the separation power of chromatography with the detailed structural information from spectroscopy, are indispensable for this purpose. saspublishers.comijarnd.comnih.govnih.gov

Future research should employ a suite of these techniques for comprehensive characterization:

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile derivatives and for obtaining detailed fragmentation patterns that can aid in structural elucidation. ijarnd.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique for the analysis of a wide range of derivatives, including those that are non-volatile or thermally labile. Tandem mass spectrometry (LC-MS/MS) can provide even greater structural detail. saspublishers.comnih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This powerful technique allows for the direct acquisition of NMR spectra of separated compounds, providing unambiguous structural information. saspublishers.comijarnd.com

19F Nuclear Magnetic Resonance (NMR) Spectroscopy: Given the presence of a fluorine atom, 19F NMR will be a crucial tool for characterizing the electronic environment of the fluorine nucleus and for studying its interactions with other molecules. mdpi.com

| Hyphenated Technique | Information Gained | Application to N-(3-Fluorobenzyl)-3-methylbenzylamine |

| GC-MS | Molecular weight, fragmentation patterns | Purity assessment, identification of reaction byproducts. |

| LC-MS/MS | Molecular weight, structural fragments | Analysis of complex mixtures, metabolite identification. |

| LC-NMR | Unambiguous structure determination | Definitive characterization of novel derivatives. |

| 19F NMR Spectroscopy | Electronic environment of fluorine | Probing intermolecular interactions, conformational analysis. |

Deeper Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental work can significantly accelerate the understanding and development of new chemical entities. For N-(3-Fluorobenzyl)-3-methylbenzylamine, a deeper integration of these methodologies is a key future direction.

Density Functional Theory (DFT) calculations can be employed to predict a range of properties, including molecular geometry, electronic structure (HOMO-LUMO energies), and molecular electrostatic potential (MESP). researchgate.netnih.gov These theoretical insights can help in understanding the molecule's reactivity, stability, and potential interaction sites. nih.gov

Molecular docking studies can be used to predict the binding affinity and mode of interaction of N-(3-Fluorobenzyl)-3-methylbenzylamine and its derivatives with various biological targets. This computational screening can guide the selection of compounds for experimental biological evaluation, saving time and resources. researchgate.netresearchgate.net The integration of experimental data from techniques like X-ray crystallography with computational models can provide a detailed understanding of ligand-receptor interactions at the molecular level. researchgate.net

Expanding the Scope of In Vitro Biological Target Discovery

The structural motifs present in N-(3-Fluorobenzyl)-3-methylbenzylamine suggest a range of potential biological activities. Substituted benzylamines are known to interact with various enzymes and receptors.

A primary focus for future research should be the systematic in vitro screening of this compound against a panel of biological targets. Based on the activities of related compounds, promising areas for investigation include: